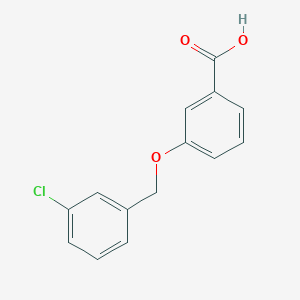

2-Hydroxy-3,6-dimethoxybenzaldehyde

Vue d'ensemble

Description

“2-Hydroxy-3,6-dimethoxybenzaldehyde” is a derivative of p-hydroxybenzaldehyde . It is a compound that has not been extensively studied, and there is limited information available about it .

Synthesis Analysis

The synthesis of similar compounds, such as 2,6-Dimethoxy-4-hydroxybenzaldehyde, has been achieved through the Vielsmeyer-Haack reaction . Another method involves the demethylation of 2,6-dimethoxybenzaldehydes with magnesium iodide etherate .

Molecular Structure Analysis

The molecular structure of “this compound” is yet to be fully determined . However, similar compounds like 2,6-Dimethoxy-4-hydroxybenzaldehyde have been investigated .

Chemical Reactions Analysis

The chemical reactions involving “this compound” are not well-documented . However, similar compounds have been synthesized using the Vielsmeyer-Haack reaction .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not well-documented .

Applications De Recherche Scientifique

Synthesis and Biological Activities

- Synthetic Applications : The synthesis of various compounds, including (+/-)-isopiline, (+/-)-preocoteine, (+/-)-oureguattidine, and (+/-)-3-methoxynordomesticine, has been achieved using 4-hydroxy-2,3-dimethoxybenzaldehyde as a starting material. The key step in these syntheses involved a radical-initiated cyclisation, demonstrating the compound's utility in complex organic syntheses (Nimgirawath et al., 2009).

- Biological Activities : Although (+/-)-3-methoxynordomesticine shows weak antimicrobial activity, it effectively inhibits the production of several inflammatory mediators like NO, PGE(2), TNF-alpha, IL-1 beta, and IL-6 in macrophages stimulated with LPS in vitro, indicating potential for therapeutic applications (Nimgirawath et al., 2009).

Crystal Structures and Spectroscopy

- Crystal Structures : The crystal structures of various methoxybenzaldehyde oxime derivatives have been analyzed, revealing distinct hydrogen-bonding patterns and conformations. These findings are crucial for understanding the molecular interactions and structural properties of such compounds (Gomes et al., 2018).

- Photophysical Properties : Studies on 4-hydroxy-3,5-dimethoxybenzaldehyde (HDMB) in various solvents and pH conditions have shown that it exhibits dual luminescence and intramolecular charge transfer (ICT) effects, impacted by hydrogen bonding. These properties are significant for applications in spectroscopy and materials science (Stalin & Rajendiran, 2005).

Chemical and Optical Studies

- Chemical Synthesis and Applications : A new synthetic method for 2,5-dimethoxybenzaldehyde has been developed, highlighting its value as an intermediate for drug synthesis. This work demonstrates improved yield and quality, providing insights into the efficient production of such compounds (Zhi, 2002).

- Optical Studies : The optical properties of 3,4-dimethoxy benzaldehyde metal complexes have been extensively studied, revealing insights into their absorption spectra, energy gaps, and other optical characteristics. These findings are relevant for the development of materials with specific optical properties (Mekkey et al., 2020).

Mécanisme D'action

Target of Action

The primary targets of 2-Hydroxy-3,6-dimethoxybenzaldehyde are the cellular antioxidation components of fungi, such as superoxide dismutases, glutathione reductase, etc . These targets play a crucial role in maintaining the redox homeostasis of the cell and protecting it from oxidative stress .

Mode of Action

This compound interacts with its targets by disrupting the cellular antioxidation system . This disruption is achieved through the redox-active properties of the compound, which destabilize cellular redox homeostasis .

Biochemical Pathways

The affected pathways primarily involve the oxidative stress-response pathway. The compound’s antifungal activity is indicated through the use of deletion mutants in this pathway of Saccharomyces cerevisiae (sod1Δ, sod2Δ, glr1Δ) and two mitogen-activated protein kinase (MAPK) mutants of Aspergillus fumigatus (sakAΔ, mpkCΔ) . The downstream effects include increased sensitivity of fungal pathogens to mitochondrial respiration inhibitory agents .

Result of Action

The primary result of the compound’s action is the effective inhibition of fungal growth . This is achieved through the compound’s disruption of cellular antioxidation, which increases the sensitivity of fungal pathogens to other antifungal agents .

Safety and Hazards

The safety and hazards of “2-Hydroxy-3,6-dimethoxybenzaldehyde” are not well-documented. However, similar compounds like 2,4-Dimethoxybenzaldehyde are considered hazardous according to the 2012 OSHA Hazard Communication Standard .

Orientations Futures

Analyse Biochimique

Biochemical Properties

The presence of an ortho-hydroxyl group in the aromatic ring of benzaldehydes has been found to increase their antifungal activity . This suggests that 2-Hydroxy-3,6-dimethoxybenzaldehyde may also interact with biomolecules in a similar manner.

Cellular Effects

Research on similar benzaldehydes has shown that they can disrupt cellular antioxidation systems . This disruption can inhibit microbial growth through destabilization of cellular redox homeostasis .

Temporal Effects in Laboratory Settings

It is known that benzaldehydes can undergo various chemical reactions, such as free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially affect the stability and degradation of this compound over time.

Metabolic Pathways

Benzaldehydes can be involved in various metabolic pathways, such as the formation of oximes and hydrazones .

Propriétés

IUPAC Name |

2-hydroxy-3,6-dimethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c1-12-7-3-4-8(13-2)9(11)6(7)5-10/h3-5,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVMMXJBGOHHJBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)OC)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90428279 | |

| Record name | 2-Hydroxy-3,6-dimethoxy-benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90428279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

64466-51-9 | |

| Record name | 2-Hydroxy-3,6-dimethoxy-benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90428279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,2R,5S,7S,9S)-2,6,6-trimethyl-8-methylidenetricyclo[5.3.1.01,5]undecan-9-ol](/img/structure/B1609498.png)

![N-[4-(aminomethyl)benzyl]-N,N-diethylamine](/img/structure/B1609499.png)

![2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-4-carbonyl chloride](/img/structure/B1609503.png)

![(9H-Fluoren-9-yl)methyl [(2S)-1-tert-butoxy-3-hydroxypropan-2-yl]carbamate](/img/structure/B1609507.png)

![1-Bromo-4-[(1S)-1-isothiocyanatoethyl]benzene](/img/structure/B1609509.png)

![7-Chloro-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1609510.png)

![N-Methyl-N-[(5-methyl-3-phenylisoxazol-4-yl)methyl]amine](/img/structure/B1609512.png)